molecular formula C9H11N5O3 B3298268 Dyspropterin CAS No. 89687-39-8

Dyspropterin

Cat. No.: B3298268
CAS No.: 89687-39-8
M. Wt: 237.22 g/mol
InChI Key: WBJZXBUVECZHCE-UHFFFAOYSA-N
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Description

Dyspropterin (6-Pyruvoyltetrahydropterin, 6-PTHB) is a crucial pterin derivative and a central intermediate in the de novo biosynthesis pathway of tetrahydrobiopterin (BH4) . BH4 is an essential cofactor for enzymes critical in neurological and metabolic research, including aromatic amino acid hydroxylases and nitric oxide synthase (NOS), which are involved in the synthesis of key neurotransmitters like dopamine and serotonin . In the biosynthetic pathway, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTS) converts dihydroneopterin triphosphate into this compound, which subsequently serves as the substrate for sepiapterin reductase in the final steps of BH4 production . Research into this compound is vital for understanding and diagnosing a spectrum of metabolic disorders, particularly BH4 deficiencies that present with hyperphenylalaninemia and neurological manifestations such as movement disorders, developmental delay, and seizures . Deficiencies in the enzyme PTS are the most common cause of these inherited BH4 synthesis disorders . Consequently, this compound is a compound of significant interest for researchers studying inborn errors of metabolism, neurotransmitter biology, and the molecular underpinnings of related neurological conditions. This product is offered for research applications to support these important areas of scientific inquiry. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)propane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h4,12H,2H2,1H3,(H4,10,11,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJZXBUVECZHCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)C1CNC2=C(N1)C(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028813
Record name 6-(1,2-Dioxopropyl)-5,6,7,8-tetrahydropterin
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URL https://comptox.epa.gov/dashboard/DTXSID601028813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dyspropterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

89687-39-8
Record name 6-Pyruvoyltetrahydropterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89687-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dyspropterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089687398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1,2-Dioxopropyl)-5,6,7,8-tetrahydropterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DYSPROPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M99D3F9HQF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dyspropterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Dyspropterin is synthesized from dihydroneopterin triphosphate in the biosynthetic pathway of tetrahydrobiopterin. The enzyme 6-pyruvoyltetrahydropterin synthase catalyzes the conversion of dihydroneopterin triphosphate to this compound .

Scientific Research Applications

Biosynthesis of Tetrahydrobiopterin

Dyspropterin plays a pivotal role in the biosynthesis of tetrahydrobiopterin. The pathway involves several enzymatic reactions:

  • Formation from Dihydroneopterin Triphosphate : this compound is synthesized from dihydroneopterin triphosphate by the enzyme 6-pyruvoyltetrahydropterin synthase.
  • Conversion to Tetrahydrobiopterin : It is subsequently reduced to tetrahydrobiopterin by sepiapterin reductase in the presence of NADPH.

Table 1: Enzymatic Reactions Involving this compound

SubstrateProductEnzyme
Dihydroneopterin triphosphateThis compound + Triphosphate6-Pyruvoyltetrahydropterin synthase
This compound + NADPHTetrahydrobiopterinSepiapterin reductase

This compound is crucial for the hydroxylation of aromatic amino acids, which is essential for synthesizing neurotransmitters such as dopamine, serotonin, and norepinephrine. Its role as a cofactor in phenylalanine hydroxylase activity highlights its importance in metabolic disorders like phenylketonuria (PKU).

Case Study 1: this compound in Metabolic Disorders

Research indicates that this compound's role in BH4 synthesis is vital for managing metabolic disorders such as PKU. In patients with PKU, impaired BH4 synthesis leads to elevated phenylalanine levels. A study demonstrated that supplementation with BH4 could alleviate symptoms by restoring normal neurotransmitter levels, showcasing this compound's indirect therapeutic potential in managing PKU .

Case Study 2: this compound and Neurotransmitter Synthesis

In animal models, this compound levels have been shown to significantly influence dopamine synthesis. Exogenous administration of this compound resulted in increased dopamine levels, suggesting its potential therapeutic role in conditions like Parkinson's disease .

Implications in Cardiovascular Health

This compound's involvement in nitric oxide production through its role as a cofactor for nitric oxide synthases (NOS) has implications for cardiovascular health. Studies have shown that supplementation with tetrahydrobiopterin can improve endothelial function and reduce atherosclerotic lesions by enhancing NOS activity .

Summary of Findings

This compound is integral to several biochemical pathways and has significant implications for both basic research and clinical applications. Its role as an intermediate in tetrahydrobiopterin biosynthesis links it to neurotransmitter production and cardiovascular health.

Table 2: Summary of this compound Applications

Application AreaDescription
Metabolic DisordersEssential for managing PKU through BH4 synthesis
Neurotransmitter SynthesisInfluences dopamine levels; potential Parkinson's treatment
Cardiovascular HealthEnhances NOS activity; improves endothelial function

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Chemical Structure Biosynthetic Role Enzymatic Interactions Functional Role Key Research Findings
This compound 6-(1,2-dioxopropyl)-5,6,7,8-tetrahydropterin Intermediate in BH4 synthesis from dihydroneopterin triphosphate Reduced by sepiapterin reductase (NADPH-dependent); enhanced by dihydropteridine reductase Weak cofactor for phenylalanine hydroxylase; redox intermediate 1:2 NADPH:biopterin ratio during conversion
Tetrahydrobiopterin (BH4) 5,6,7,8-tetrahydrobiopterin Final product of the biosynthetic pathway Synthesized from this compound via sepiapterin reductase Essential cofactor for aromatic amino acid hydroxylases and nitric oxide synthases Deficiency linked to neurological disorders
Dihydroneopterin triphosphate Dihydropterin backbone with triphosphate group Precursor to this compound and other pteridines Processed by GTP cyclohydrolase I and subsequent enzymes Substrate for early BH4 biosynthesis steps Accumulates in BH4 synthesis deficiencies
Tetrahydrolimipterin Structurally similar to BH4 with modified side chain Byproduct in green sulfur bacterial metabolism Not well-characterized in human systems Hypothesized redox role in bacterial systems Identified in Chlorobium species
Sepiapterin 6-lactoyl-7,8-dihydropterin Intermediate in salvage pathway of BH4 synthesis Reduced by sepiapterin reductase to form BH4 Diagnostic marker for BH4 metabolism disorders Elevated in sepiapterin reductase deficiency

Structural and Functional Contrasts

  • This compound vs. BH4: Structure: this compound contains a 1,2-dioxopropyl group at position 6, whereas BH4 has a fully reduced pterin ring with hydroxyl groups critical for cofactor activity .
  • This compound vs. Dihydroneopterin triphosphate :

    • Biosynthetic Position : Dihydroneopterin triphosphate precedes this compound in the pathway, requiring dephosphorylation and rearrangement to form this compound .
    • Phosphate Groups : The triphosphate moiety in dihydroneopterin triphosphate is absent in this compound, altering solubility and enzyme binding .
  • This compound vs. Tetrahydrolimipterin :

    • Origin : Tetrahydrolimipterin is found in green sulfur bacteria (Chlorobium), whereas this compound is mammalian .
    • Function : Tetrahydrolimipterin’s role remains unclear but may parallel redox functions in anaerobic bacteria .
  • This compound vs. Sepiapterin :

    • Pathway Context : Sepiapterin is part of the BH4 salvage pathway, bypassing early biosynthesis steps, unlike this compound .
    • Clinical Relevance : Sepiapterin accumulates in genetic disorders, while this compound levels are tightly regulated in healthy states .

Enzymatic and Metabolic Insights

  • Sepiapterin Reductase : Critical for converting both this compound and sepiapterin to BH4, but substrate affinity differs, affecting reaction rates .
  • Dihydropteridine Reductase : Amplifies this compound conversion efficiency but is unnecessary for sepiapterin reduction .

Biological Activity

Dyspropterin, also known as 6-pyruvoyltetrahydropterin, is a crucial intermediate in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for several enzymes involved in neurotransmitter synthesis and nitric oxide production. This article explores the biological activity of this compound, including its metabolic pathways, enzymatic functions, and implications in various biological systems.

Metabolic Pathways

This compound is synthesized from dihydroneopterin triphosphate through the action of specific enzymes. The primary pathways include:

  • Biosynthesis of Tetrahydrobiopterin :
    • This compound is formed from dihydroneopterin triphosphate via the enzyme 6-pyruvoyl tetrahydrobiopterin synthase .
    • Following this, it can be converted to tetrahydrobiopterin by the enzyme sepiapterin reductase .

The reactions can be summarized as follows:

SubstrateProductEnzyme
Dihydroneopterin triphosphateThis compound + Triphosphate6-Pyruvoyl tetrahydrobiopterin synthase
Tetrahydrobiopterin + NADPThis compound + NADPHSepiapterin reductase

Enzymatic Functions

The enzymatic activity associated with this compound is vital for the production of BH4, which is necessary for the hydroxylation of aromatic amino acids. This process is crucial in the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.

  • 6-Pyruvoyl Tetrahydrobiopterin Synthase : Catalyzes the conversion of dihydroneopterin triphosphate to this compound.
  • Sepiapterin Reductase : Catalyzes the final reduction steps leading to tetrahydrobiopterin formation.

Case Study 1: this compound in Metabolic Disorders

Research has identified this compound's role in metabolic disorders such as phenylketonuria (PKU), where impaired BH4 synthesis leads to elevated phenylalanine levels. A study involving patients with PKU demonstrated that supplementation with BH4 could alleviate some symptoms by restoring normal neurotransmitter levels, highlighting this compound's indirect role in managing this condition .

Case Study 2: this compound and Neurotransmitter Synthesis

A study on animal models showed that this compound levels directly influence dopamine synthesis. When this compound was administered exogenously, there was a significant increase in dopamine levels, suggesting its potential therapeutic role in conditions like Parkinson's disease .

Research Findings on Biological Activity

Recent metabolomic studies have utilized this compound as a biomarker for dietary impacts on metabolic health. In controlled dietary trials, variations in urine concentrations of this compound were observed in response to high-phytochemical diets versus standard diets. This indicates that dietary components can significantly influence this compound metabolism and its downstream effects on health .

Q & A

Q. How can researchers systematically evaluate the novelty of a proposed this compound synthesis method against existing patents and publications?

  • Methodological guidance : Perform a state-of-the-art search using Derwent Innovation and SciFinder. Compare reaction yields, enantiomeric excess, and scalability metrics. Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure claims and highlight improvements (e.g., reduced solvent waste) .

Q. What steps mitigate bias when interpreting conflicting results about this compound’s efficacy in preclinical disease models?

  • Methodological guidance : Apply the QUADAS-2 tool to assess risk of bias in animal studies. Conduct sensitivity analyses by excluding underpowered studies. Replicate findings in ≥2 models (e.g., transgenic mice, organoids) and disclose funding sources or conflicts of interest .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dyspropterin
Reactant of Route 2
Dyspropterin

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